N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

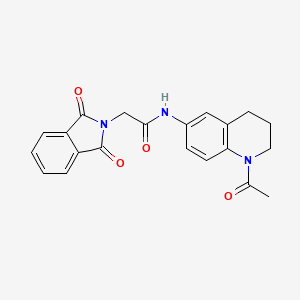

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by two key structural motifs: a 1-acetyl-1,2,3,4-tetrahydroquinoline moiety and a 1,3-dioxo-isoindole (phthalimide) group. The phthalimide group contributes to the molecule’s planarity and hydrogen-bonding capacity, which may influence crystallinity and intermolecular interactions .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-13(25)23-10-4-5-14-11-15(8-9-18(14)23)22-19(26)12-24-20(27)16-6-2-3-7-17(16)21(24)28/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSCMSLRZQSOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an acetophenone derivative under acidic conditions.

Acetylation: The resulting quinoline derivative can be acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Phthalimide: The final step involves coupling the acetylated quinoline with phthalimide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Comparison with Triazole-Linked Acetamides

Quinoxaline-Based Acetamides ()

N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a–h) feature a quinoxaline core instead of tetrahydroquinoline. Notable differences include:

- Electronic Properties: Quinoxaline’s aromaticity and electron-deficient nature contrast with the partially saturated, acetylated tetrahydroquinoline in the target compound.

- Synthesis : These compounds are synthesized via reflux with thiouracil or benzimidazole thiols, differing from the target compound’s presumed route.

Isoindole-Containing Analogues ()

The compound 2-(2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole shares the isoindole moiety but incorporates a quinazolinone and sulfur linkage. Key comparisons:

- Hydrogen Bonding : The phthalimide group in the target compound may form stronger hydrogen bonds (C=O···H–N) compared to the thioether-linked isoindole in .

- Structural Flexibility : The ethylsulfanyl bridge in introduces conformational flexibility absent in the target compound’s rigid acetamide-phthalimide system .

Structural Analogues with Modified Substituents ()

N-[(1-acetyl-1,2,3,4-tetrahydro-6-methyl-2-quinolinyl)methyl]-N-(1-methylethyl)acetamide (CAS: 22982-86-1) is a closely related analogue. Differences include:

- Substituents : An isopropyl group replaces the phthalimide moiety, reducing hydrogen-bonding capacity but increasing lipophilicity.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic compound that combines elements of quinoline and isoindole structures. This unique combination offers potential therapeutic applications due to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a quinoline derivative integrated with an isoindole moiety , characterized by the following structural formula:

This structure contributes to its diverse biological properties, including potential anticancer and antimicrobial activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation in enzymatic activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.

- Receptor Modulation : It may interact with receptors that regulate various physiological processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that the compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Data Summary

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Anticancer Effects

A study published in Bioorganic & Medicinal Chemistry Letters examined the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests strong potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-isoindol-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Functionalization of tetrahydroquinoline via acetylation at the 1-position using acetyl chloride or acetic anhydride under basic conditions (e.g., NaHCO₃) .

- Step 2: Coupling of the acetylated tetrahydroquinoline with a pre-synthesized isoindole-dione acetamide intermediate. This step often employs carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous solvents like DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product, with yields ranging from 40–65% depending on reaction optimization .

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetyl group (δ ~2.1 ppm for CH₃) and the isoindole-dione moiety (aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (isoindole-dione C=O) validate functional groups .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, highlighting hydrogen bonding patterns critical for stability .

Q. What are common chemical reactions involving this compound?

- Amide Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide group can hydrolyze to a carboxylic acid, altering solubility and reactivity .

- Reduction: The isoindole-dione ring may undergo reduction with NaBH₄ to form a dihydroisoindole derivative, modifying electronic properties .

Advanced Research Questions

Q. How can synthesis yields be optimized given competing side reactions?

- Challenge: Competing N-acetylation at multiple positions on tetrahydroquinoline reduces regioselectivity.

- Solution: Use bulky bases (e.g., DMAP) to sterically hinder undesired acetylation sites .

- Data Contradiction: While reports 65% yield using DMF, notes lower yields (40%) in THF due to poor solubility. Solvent polarity adjustments (e.g., DCM/EtOH mixtures) may balance reactivity and solubility .

Q. How do structural analogs resolve contradictions in reported bioactivity data?

- Case Study: Analogues with sulfonamide () vs. ethanesulfonyl () substituents show divergent enzyme inhibition (IC₅₀: 2 μM vs. >50 μM).

- Methodology: Competitive binding assays (e.g., SPR or ITC) quantify target affinity differences, while molecular docking (AutoDock Vina) identifies steric clashes caused by bulkier substituents .

Q. What is the proposed mechanism of action for this compound’s biological activity?

- Hypothesis: The isoindole-dione moiety mimics NAD⁺ in binding to PARP-1’s catalytic domain, inhibiting DNA repair pathways .

- Validation: Radiolabeled (³H) compound assays in cell lysates measure PARP-1 inhibition, supplemented by ROS detection (DCFH-DA probe) to confirm downstream apoptosis .

Q. How do hydrogen bonding networks influence crystallization?

- Analysis: Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs in isoindole-dione dimers). SHELX refinement reveals these interactions stabilize the monoclinic P2₁/c space group .

- Impact: Solvent choice (e.g., MeOH vs. acetone) alters H-bonding patterns, affecting crystal morphology and diffraction quality .

Q. What computational strategies predict novel biological targets?

- QSAR Modeling: 3D descriptors (e.g., CoMFA) correlate isoindole-dione substituent electronegativity with kinase inhibition .

- Target Fishing: SwissTargetPrediction and SEA databases prioritize targets like HDACs or EGFR based on structural similarity to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.